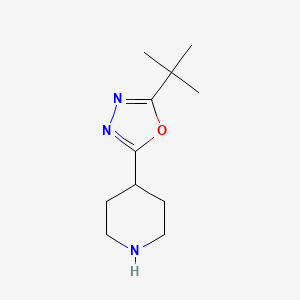

4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-tert-butyl-5-piperidin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-11(2,3)10-14-13-9(15-10)8-4-6-12-7-5-8/h8,12H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMWSQWFSICMSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(O1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001202449 | |

| Record name | 4-[5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001202449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082828-64-5 | |

| Record name | 4-[5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2-yl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082828-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001202449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine structure and properties

An In-depth Technical Guide to 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

The confluence of privileged scaffolds in medicinal chemistry often yields molecular frameworks with significant potential for drug discovery. This guide focuses on one such entity: this compound. This molecule synergistically combines the structural rigidity and metabolic stability of the 1,3,4-oxadiazole ring with the versatile and frequently utilized piperidine moiety. The 1,3,4-oxadiazole core is a well-regarded bioisostere for amide and ester functionalities, offering improved pharmacokinetic profiles and serving as a valuable component in various therapeutic agents.[1][2] Similarly, the piperidine ring is a cornerstone in the design of centrally active agents and other pharmaceuticals.[3][4] This document provides a comprehensive technical overview of the subject molecule, detailing its structure, physicochemical properties, a robust synthetic pathway with experimental protocols, and a discussion of its potential applications as a scaffold in modern drug development.

Introduction to the Piperidine-Oxadiazole Scaffold

The strategic combination of the piperidine and 1,3,4-oxadiazole rings creates a molecular architecture of high interest to medicinal chemists.

-

The 1,3,4-Oxadiazole Moiety: This five-membered heterocycle is an important structural motif in pharmaceutical sciences.[5] It is recognized for its metabolic stability and its ability to act as a hydrogen bond acceptor.[1] Furthermore, its rigid, planar geometry serves as an effective linker, orienting substituents in a well-defined spatial arrangement.[1] Derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, and insecticidal properties.[2][6]

-

The Piperidine Moiety: As one of the most prevalent nitrogen-containing heterocycles in approved drugs, the piperidine ring is a "privileged scaffold." Its conformational flexibility and the basicity of its secondary amine allow for critical interactions with biological targets and provide a handle for modulating physicochemical properties such as solubility. Its presence is particularly notable in compounds targeting the central nervous system (CNS).[3]

The target molecule, this compound, represents a valuable building block that leverages the benefits of both components. The tert-butyl group provides a lipophilic anchor and steric bulk, while the secondary amine of the piperidine ring offers a clear vector for further chemical diversification.

Molecular Structure and Physicochemical Properties

Chemical Structure

The molecule consists of a central piperidine ring linked at the 4-position to the 2-position of a 1,3,4-oxadiazole ring. A tert-butyl group is attached to the 5-position of the oxadiazole ring.

Caption: 2D Structure of this compound.

Physicochemical Properties

The following table summarizes key physicochemical properties for the molecule. These values are computationally predicted and serve as a guideline for experimental design.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₉N₃O | - |

| Molecular Weight | 209.29 g/mol | - |

| Predicted XlogP | 1.6 - 2.5 | Computational[7] |

| Hydrogen Bond Donors | 1 (Piperidine NH) | Structural Analysis |

| Hydrogen Bond Acceptors | 3 (Oxadiazole N, N, O) | Structural Analysis |

| Predicted pKa (Basic) | 9.5 - 10.5 (Piperidine N) | Chemical Analogy |

| Physical Form | Expected to be a solid at 25°C | Analogy |

| Solubility | Soluble in methanol, DMSO, DCM; poorly soluble in water | Chemical Analogy |

Synthesis and Purification

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established and typically proceeds through the cyclization of diacylhydrazine intermediates.[2][5] The proposed pathway leverages this robust methodology, starting from a protected piperidine derivative to ensure selective reactions.

Retrosynthetic Analysis

The disconnection approach identifies the key precursors: a protected piperidine-4-carbohydrazide and a source of the pivaloyl group, such as pivaloyl chloride. The piperidine nitrogen requires a protecting group, such as the tert-butoxycarbonyl (Boc) group, to prevent side reactions.

Sources

- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US5043345A - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]

- 4. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. nanobioletters.com [nanobioletters.com]

- 7. 2-Prolyl-5-Tert-Butyl-[1,3,4]Oxadiazole | C11H17N3O2 | CID 449137 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Significance of the 1,3,4-Oxadiazole Piperidine Core: A Technical Guide

Topic: Biological Significance of the 1,3,4-Oxadiazole Piperidine Core Structure Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The fusion of the 1,3,4-oxadiazole ring with a piperidine moiety represents a privileged scaffold in modern medicinal chemistry. This hybrid core leverages the bioisosteric properties of the oxadiazole ring—acting as a stable surrogate for amide or ester linkages—while utilizing the piperidine ring to modulate lipophilicity, solubility, and target binding affinity.

This guide analyzes the structural rationale, therapeutic mechanisms, and synthetic pathways of this core.[1][2][3][4][5] It is designed to move beyond basic literature review into actionable technical insights for scaffold design.

Structural Rationale & Pharmacophore Logic

The 1,3,4-Oxadiazole Linker

The 1,3,4-oxadiazole ring is not merely a linker; it is a critical pharmacophore.

-

Bioisosterism: It mimics the peptide bond (

) but lacks the hydrolytic instability of esters and amides. -

Hydrogen Bonding: The nitrogen atoms at positions 3 and 4 act as hydrogen bond acceptors, facilitating interaction with receptor pockets (e.g., kinase domains).

-

Metabolic Stability: The aromatic nature of the ring resists rapid metabolic degradation compared to linear linkers.

The Piperidine Moiety

The piperidine ring serves as the "solubilizing tail" and a basic center.

-

pKa Modulation: The secondary or tertiary amine within the piperidine ring can be protonated at physiological pH, enhancing water solubility and bioavailability.

-

Target Interaction: In many kinase inhibitors, the piperidine moiety extends into the solvent-accessible region of the ATP-binding pocket, often forming salt bridges with residues like Asp or Glu.

Therapeutic Mechanisms of Action

The biological activity of this core is pleiotropic, but its most potent applications lie in oncology and antimicrobial therapy.

Anticancer Activity: Kinase & Enzyme Inhibition

The primary mechanism in cancer therapy involves the inhibition of growth factor receptors (EGFR, VEGFR) and enzymes like Thymidylate Synthase (TS).

-

EGFR/VEGFR Inhibition: The oxadiazole core positions the molecule within the ATP-binding cleft, while the piperidine tail interacts with the ribose-binding region or the solvent front. This blocks downstream signaling pathways (PI3K/Akt/mTOR), leading to apoptosis.

-

Tubulin Polymerization: Certain derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and arresting the cell cycle in the G2/M phase.

Visualization: Mechanism of Action (EGFR Inhibition)

The following diagram illustrates the blockade of the EGFR pathway by the scaffold.

Caption: Figure 1: Competitive inhibition of EGFR by the oxadiazole-piperidine scaffold blocks downstream PI3K/Akt and RAS/RAF signaling, triggering apoptosis.

Antimicrobial Activity

In bacterial and fungal models, the core structure targets:

-

DNA Gyrase (Bacteria): The scaffold intercalates with DNA or binds to the gyrase B subunit, preventing bacterial replication.

-

CYP51 (Fungi): Inhibition of sterol 14α-demethylase disrupts the fungal cell membrane.

Structure-Activity Relationship (SAR) Analysis

To optimize this core, specific substitution patterns are required.

| Region | Modification | Biological Effect |

| Oxadiazole C-2 | Aryl substitution (Phenyl, Pyridyl) | Essential for hydrophobic interaction in the binding pocket. Electron-withdrawing groups (e.g., -Cl, -NO2) often increase potency [1]. |

| Oxadiazole C-5 | Linker to Piperidine (Methylene | A 1-carbon spacer is optimal. Direct attachment can reduce flexibility and potency. |

| Piperidine N-1 | Alkyl/Aryl substituents | Bulky aryl groups (e.g., benzyl) enhance lipophilicity and membrane permeability. Small alkyls improve solubility. |

| Piperidine C-4 | Functionalization (e.g., -OH, -COOH) | Polar groups here can form additional H-bonds but may reduce cell membrane penetration. |

Key Insight: The "Mannich base" approach—linking the oxadiazole and piperidine via a methylene bridge—is a proven strategy to maintain the integrity of both rings while allowing rotational freedom for induced-fit binding.

Technical Workflow: Synthesis Protocol

This section details a robust, self-validating protocol for synthesizing a 5-substituted-2-(piperidine-1-ylmethyl)-1,3,4-oxadiazole .

Synthetic Route

The synthesis typically proceeds via the cyclization of a hydrazide followed by a Mannich reaction.

Visualization: Synthesis Workflow

Caption: Figure 2: Step-wise synthesis of the hybrid core via esterification, hydrazide formation, cyclization, and Mannich condensation.

Detailed Protocol (Mannich Base Derivative)

Reagents: Aromatic acid hydrazide, Carbon disulfide (

-

Formation of 1,3,4-Oxadiazole-2-thiol:

-

Dissolve aromatic acid hydrazide (0.01 mol) in ethanol (50 mL).

-

Add KOH (0.01 mol) and

(0.02 mol) slowly. -

Reflux for 6–8 hours (monitor via TLC, solvent system Hexane:Ethyl Acetate 7:3).

-

Acidify with dilute HCl to precipitate the thiol derivative. Filter and recrystallize from ethanol.

-

Validation: IR peak at ~2500-2600

(SH stretch) confirms thiol formation.

-

-

Mannich Reaction (Coupling Piperidine):

-

Dissolve the synthesized oxadiazole-thiol (0.01 mol) in ethanol.

-

Add Formaldehyde (37%, 1.5 mL) and stir for 1 hour.

-

Add Piperidine (0.01 mol) dropwise.

-

Stir at room temperature for 4–6 hours or reflux for 2 hours depending on steric hindrance.

-

Pour into ice water. The solid precipitate is the target hybrid.

-

Validation: NMR will show a singlet at

4.5–5.0 ppm corresponding to the

-

Bioassay Validation: MTT Cytotoxicity Assay

To validate the biological significance, a standard MTT assay is recommended.

Protocol:

-

Seeding: Seed cancer cells (e.g., MCF-7 or A549) in 96-well plates at

cells/well. -

Treatment: After 24h, treat with the synthesized compound at varying concentrations (0.1, 1, 10, 50, 100

). Use DMSO as vehicle control. -

Incubation: Incubate for 48 hours at 37°C, 5%

. -

MTT Addition: Add 20

of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. -

Solubilization: Discard supernatant, add 100

DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm. Calculate

.

Success Metric: An

References

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. MDPI Molecules. Available at: [Link][6][7][8][9]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine/Piperidine Functionalities. National Institutes of Health (PMC). Available at: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 5. 1,3,4-Oxadiazole: An Emerging Scaffold to Inhibit the Thymidine Phosphorylase as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Emergence of a Privileged Scaffold: A Technical Guide to 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine in Modern Drug Discovery

Abstract

The 4-(5-tert-butyl-1,3,4-oxadiazol-2-yl)piperidine core represents a significant structural motif in contemporary medicinal chemistry. While a singular, linear history of this specific molecule's discovery is not extensively documented, its true significance lies in its role as a privileged scaffold in the design of highly selective and potent therapeutic agents. This guide provides an in-depth technical analysis of this core, tracing its synthetic origins, exploring its critical contributions to the pharmacological profiles of advanced drug candidates, and offering field-proven insights for researchers and drug development professionals. We will delve into the rationale behind its design, the synthetic methodologies for its construction, and its notable application in the development of targeted cancer therapies.

Introduction: The Strategic Importance of the 1,3,4-Oxadiazole and Piperidine Moieties

The confluence of a 1,3,4-oxadiazole ring with a piperidine nucleus, particularly when functionalized with a tert-butyl group, creates a chemical scaffold with a highly desirable combination of properties for drug development.

-

The 1,3,4-Oxadiazole Ring: This five-membered heterocycle is a bioisostere of amide and ester functionalities.[1] Its incorporation into a drug candidate can confer several advantages, including enhanced metabolic stability, improved pharmacokinetic profiles, and favorable in vivo performance.[1] The oxadiazole ring is a common feature in a multitude of pharmacologically active compounds, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

-

The Piperidine Ring: As one of the most prevalent nitrogen-containing heterocyclic scaffolds in approved drugs, the piperidine ring serves as a versatile linker and a key determinant of a molecule's three-dimensional conformation. Its saturated nature allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.

-

The Tert-butyl Group: This bulky, lipophilic group often plays a crucial role in enhancing metabolic stability by sterically hindering sites of metabolism. It can also contribute to the hydrophobic interactions within a target's binding pocket, thereby increasing potency.

The strategic combination of these three components in the this compound scaffold has made it a valuable building block in the quest for novel therapeutics.

Synthetic Strategies and Methodologies

The synthesis of the this compound core and its derivatives generally follows established methodologies for the formation of 1,3,4-oxadiazoles. A common and effective approach involves the cyclization of an acylhydrazide precursor.

General Synthetic Pathway

A representative synthetic route is outlined below. This multi-step process typically begins with readily available starting materials and employs robust and scalable reactions.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example of how the this compound core can be synthesized, drawing from common practices in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[5]

Step 1: Synthesis of Piperidine-4-carbohydrazide

-

To a solution of a suitable N-protected piperidine-4-carboxylic acid ester (e.g., tert-butyl 4-(methoxycarbonyl)piperidine-1-carboxylate) in ethanol, add hydrazine hydrate (excess, typically 3-5 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product, the N-protected piperidine-4-carbohydrazide, can often be used in the next step without further purification.

Step 2: Acylation with Pivaloyl Chloride

-

Dissolve the crude N-protected piperidine-4-carbohydrazide in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution.

-

Slowly add pivaloyl chloride (1.0-1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the acylated intermediate.

Step 3: Cyclodehydration to form the 1,3,4-Oxadiazole Ring

-

To the crude acylated intermediate, add a dehydrating agent. Common reagents for this step include phosphorus oxychloride (POCl₃), tosyl chloride in the presence of a base, or polyphosphoric acid (PPA).[5]

-

Heat the reaction mixture, typically to reflux, for 2-8 hours. The reaction should be monitored by TLC.

-

After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate or DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-protected this compound.

Step 4: Deprotection (if necessary)

-

If an N-Boc protecting group is used, it can be removed by treating the compound with an acid such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid in an appropriate solvent.

-

After the deprotection is complete, neutralize the reaction and extract the final product.

Application in Drug Discovery: The Case of AZD8835

The utility of the this compound scaffold is prominently illustrated in its incorporation into AZD8835 , a potent and selective inhibitor of PI3Kα and PI3Kδ developed for the treatment of cancers.[6]

AZD8835, also known as 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one, emerged from an optimization program aimed at improving the kinase selectivity of an initial series of PI3Kα inhibitors.[6] The 4-(5-tert-butyl-1,3,4-oxadiazol-2-yl) moiety is a key component of the final, highly optimized molecule.

Structural and Pharmacological Significance in AZD8835

The inclusion of the this compound core in AZD8835 was a deliberate design choice to address several critical aspects of drug development:

-

Potency and Selectivity: The oxadiazole-piperidine fragment contributes to the overall conformation of the molecule, enabling it to bind with high affinity to the active sites of PI3Kα and PI3Kδ, while showing selectivity against other kinases.[6]

-

Metabolic Stability: The tert-butyl group and the metabolically robust oxadiazole ring likely contribute to the low metabolic turnover of AZD8835, a desirable property for an orally administered drug.[6]

-

Physicochemical Properties: The overall structure of AZD8835, including this core, results in physicochemical properties suitable for oral administration.[6]

In preclinical studies, AZD8835 demonstrated significant pharmacodynamic modulation of AKT phosphorylation and potent tumor growth inhibition in a xenograft model.[6] This compound has progressed to Phase I clinical trials, underscoring the successful application of the this compound scaffold in developing a promising anti-cancer agent.[6][7]

Caption: Logical relationship of the core scaffold to drug properties and candidate development.

Quantitative Data and Physicochemical Properties

While extensive data on the isolated this compound is not compiled as a standalone entity, we can infer its properties from related structures available in public databases.

| Property | Value (Predicted/Related Compounds) | Source |

| Molecular Formula | C₁₁H₁₉N₃O | - |

| Molecular Weight | 209.29 g/mol | - |

| XlogP | ~1.5 - 2.5 | PubChem (for similar structures) |

| Hydrogen Bond Donors | 1 (piperidine NH) | - |

| Hydrogen Bond Acceptors | 3 (oxadiazole N, O) | - |

Note: These values are estimates based on the core structure and may vary in derivatized forms.

Conclusion and Future Perspectives

The this compound core has established itself as a valuable and privileged scaffold in modern drug discovery. Its strategic combination of a metabolically robust oxadiazole ring, a conformationally versatile piperidine linker, and a stabilizing tert-butyl group provides a powerful platform for the design of potent and selective therapeutic agents. The successful development of the clinical candidate AZD8835 highlights the immense potential of this scaffold.

Future research will likely see the continued application of this core in the development of inhibitors for a variety of biological targets beyond kinases. The modular nature of its synthesis allows for the facile generation of diverse chemical libraries, which can be screened against a wide range of diseases. As our understanding of disease biology deepens, the strategic deployment of well-designed chemical scaffolds like this compound will remain a cornerstone of successful drug development programs.

References

-

Barlaam, B., Cosulich, S., Delouvrié, B., et al. (2015). Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835): A potent and selective inhibitor of PI3Kα and PI3Kδ for the treatment of cancers. Bioorganic & Medicinal Chemistry Letters, 25(22), 5155-5162. Available at: [Link]

-

ResearchGate. (n.d.). Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835): A potent and selective inhibitor of PI3Kα and PI3Kδ for the treatment of cancers. Available at: [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. Molecules, 16(8), 6465-6481. Available at: [Link]

-

Iancu, I., Neda, I., & Caira, M. R. (2007). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Rev. Chim, 58(9), 883-885. Available at: [Link]

-

Kumar, D., Aggarwal, N., Deep, A., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 15(7), 849. Available at: [Link]

-

Sharma, P., & Majee, C. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S42. Available at: [Link]

-

PubChem. (n.d.). Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate. Available at: [Link]

- Google Patents. (n.d.). WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists.

- Google Patents. (n.d.). US5043345A - Piperidine compounds and their preparation and use.

-

European Patent Office. (n.d.). EP2114935B1 - PIPERIDINE GPCR AGONISTS. Available at: [Link]

-

PubChem. (n.d.). 4-(1,3,4-oxadiazol-2-yl)piperidine hydrochloride. Available at: [Link]

-

Singh, S., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 29(1), 123. Available at: [Link]

-

Rutavičius, A., & Vainilavičius, P. (2003). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemija, 14(3), 163-165. Available at: [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835): A potent and selective inhibitor of PI3Kα and PI3Kδ for the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine CAS number and IUPAC name

This technical guide provides an in-depth analysis of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

This compound is a pharmacologically significant scaffold designed to introduce a metabolically stable, lipophilic spacer into drug candidates. The 1,3,4-oxadiazole ring acts as a bioisostere for amides and esters, improving metabolic stability and membrane permeability. The tert-butyl group provides steric bulk and lipophilicity, while the piperidine moiety offers a versatile secondary amine handle for further functionalization (e.g., reductive amination, acylation, or SNAr reactions).

This guide details the chemical identity, synthetic pathways, and medicinal chemistry applications of this compound.[1]

Chemical Identity & Profile

| Property | Specification |

| IUPAC Name | 4-[5-(tert-butyl)-1,3,4-oxadiazol-2-yl]piperidine |

| Common Name | 4-(5-t-Butyl-1,3,4-oxadiazol-2-yl)piperidine |

| Molecular Formula | C₁₁H₁₉N₃O |

| Molecular Weight | 209.29 g/mol |

| CAS Number | Not widely indexed in public commercial databases.Refer to Boc-protected analog (CAS 280110-70-5) for structural precedent. |

| Structure Type | Heterocyclic Amine (Piperidine + 1,3,4-Oxadiazole) |

| Key Features | Lipophilic tert-butyl group; Basic secondary amine; Hydrogen bond acceptor (oxadiazole N/O). |

Structural Analysis

The molecule consists of three distinct domains:

-

Piperidine Ring: A saturated, six-membered nitrogen heterocycle providing solubility and a reactive handle.

-

1,3,4-Oxadiazole Core: A planar, electron-deficient aromatic ring that serves as a rigid linker.

-

Tert-Butyl Group: A bulky, hydrophobic substituent that fills lipophilic pockets in target proteins and blocks metabolic oxidation at the 5-position.

Synthetic Pathways

The synthesis of this compound typically proceeds via the cyclodehydration of a diacylhydrazine intermediate derived from isonipecotic acid.

Route A: Cyclodehydration via Phosphoryl Chloride (POCl₃)

This is the most robust method for generating the 1,3,4-oxadiazole ring on a multigram scale.

Step 1: Hydrazide Formation

React N-Boc-isonipecotic acid (or its methyl ester) with hydrazine hydrate in refluxing ethanol to yield the corresponding hydrazide.

Step 2: Acylation

Couple the hydrazide with pivaloyl chloride (trimethylacetyl chloride) in the presence of a base (TEA or DIPEA) to form the N,N'-diacylhydrazine intermediate.

-

Reagents: Pivaloyl chloride, TEA, DCM, 0°C to RT.

Step 3: Cyclodehydration

Treat the diacylhydrazine with a dehydrating agent such as POCl₃ (Phosphoryl chloride) or Burgess Reagent .

-

Note: POCl₃ is harsh and may cleave the Boc group in situ, yielding the free amine directly or requiring a re-protection step if isolation is difficult.

-

Alternative: For milder conditions, use Burgess Reagent or TsCl/TEA .

Step 4: Deprotection (If Boc is retained)

If the Boc group survives cyclization (e.g., using Burgess reagent), remove it using TFA/DCM or HCl/Dioxane .

Synthetic Workflow Diagram

Caption: Step-by-step synthetic route from N-Boc-isonipecotic acid to the target piperidine-oxadiazole.

Experimental Protocols

Protocol 1: Synthesis of the Diacylhydrazine Intermediate

-

Dissolve 10 mmol of N-Boc-piperidine-4-carbohydrazide in 50 mL of dry DCM.

-

Add 12 mmol of Triethylamine (TEA) and cool the solution to 0°C under N₂.

-

Dropwise add 11 mmol of Pivaloyl chloride.

-

Stir at 0°C for 30 min, then warm to room temperature (RT) and stir for 2 hours.

-

Wash with water (2x), saturated NaHCO₃, and brine.

-

Dry over Na₂SO₄ and concentrate in vacuo to yield the N'-pivaloyl-N-Boc-hydrazide.

Protocol 2: Cyclization to 1,3,4-Oxadiazole

-

Dissolve the intermediate from Protocol 1 in dry THF (0.1 M).

-

Add 1.2 equivalents of Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate).

-

Heat in a microwave reactor at 100°C for 15 minutes (or reflux overnight).

-

Concentrate the solvent and purify via flash chromatography (Hexane/EtOAc) to obtain the N-Boc-protected oxadiazole.

Protocol 3: Boc-Deprotection

-

Dissolve the protected oxadiazole in DCM (5 mL/mmol).

-

Add Trifluoroacetic acid (TFA) (1 mL/mmol).

-

Stir at RT for 1-2 hours (monitor by TLC/LCMS).

-

Concentrate to dryness.

-

Basify with saturated NaHCO₃ or 1N NaOH to pH > 10.

-

Extract with DCM/MeOH (9:1) to obtain the free base This compound .

Medicinal Chemistry Applications

Bioisosterism & Pharmacophore Design

The 1,3,4-oxadiazole ring is a classic bioisostere for:

-

Amides (-CONH-): It mimics the planar geometry and hydrogen-bonding capability but lacks the hydrolytically labile peptide bond.

-

Esters (-COO-): It provides similar polarity and geometry without susceptibility to esterases.

Metabolic Stability

The tert-butyl group at the 5-position serves a dual purpose:

-

Steric Shielding: It blocks metabolic attack at the oxadiazole ring.

-

Lipophilicity: It increases the LogP, enhancing blood-brain barrier (BBB) penetration if CNS activity is desired.

Target Classes

This scaffold is frequently observed in ligands for:

-

GPCRs: Specifically GPR119 agonists (metabolic disorders) and GPR55 antagonists.

-

Enzyme Inhibitors: As a linker in kinase inhibitors or protease inhibitors where a stable, linear spacer is required.

Pharmacophore Diagram

Caption: Functional decomposition of the molecule showing the role of each structural component.

References

-

Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

-

Jakopin, Z. (2017). "Recent Advances in the Synthesis of 1,3,4-Oxadiazoles." Current Organic Chemistry. Link

-

PubChem. (2024). "Compound Summary: 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine." National Library of Medicine. Link

-

Sigma-Aldrich. (2024). "Product Specification: tert-Butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate." Link

Sources

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine

Executive Summary

The precise solubility profile of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine (hereafter referred to as TBOP ) is a critical quality attribute (CQA) in the development of pharmaceutical intermediates and organic semiconductor materials. As a scaffold containing both a lipophilic tert-butyl group and a polar piperidine-oxadiazole core, TBOP exhibits complex solubility behavior that dictates yield and purity during synthesis.

This technical guide outlines the standardized methodology for determining the solid-liquid equilibrium of TBOP in various neat and binary solvent systems. It synthesizes experimental protocols with thermodynamic modeling (Apelblat and van’t Hoff analysis) to provide a roadmap for optimizing crystallization processes.

Physicochemical Profile & Structural Analysis[1][2]

Before initiating solubility experiments, one must understand the structural drivers of TBOP's dissolution behavior.

Structural Property Relationships (SPR)

The TBOP molecule consists of three distinct functional domains that compete to define its solubility:

-

The tert-Butyl Group: A bulky, hydrophobic moiety that significantly increases the partition coefficient (LogP). This group enhances solubility in non-polar and moderately polar solvents (e.g., Toluene, Ethyl Acetate) while reducing aqueous solubility.

-

The 1,3,4-Oxadiazole Ring: An electron-deficient, planar heterocycle. It acts as a hydrogen bond acceptor, facilitating dissolution in polar aprotic solvents (e.g., DMF, DMSO, Acetone).

-

The Piperidine Ring: A secondary amine (unless protected) that introduces basicity and hydrogen bond donor/acceptor capability. This moiety makes the solubility pH-dependent in aqueous media.

Theoretical Solubility Prediction

Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., 2,5-disubstituted 1,3,4-oxadiazoles), the expected solubility hierarchy for TBOP is:

-

High Solubility: DMF > DMSO > Chloroform > Dichloromethane (DCM).

-

Moderate Solubility: Acetone > Ethyl Acetate > Ethanol > Methanol.

-

Low Solubility: Toluene > Water (neutral pH) > Hexane.

Experimental Protocol: Solubility Determination

To generate high-fidelity solubility data, we utilize the Laser Dynamic Monitoring Method or the Static Gravimetric Method . The protocol below details the Gravimetric Method, which is the gold standard for thermodynamic validation.

Materials & Reagents[3]

-

Solute: TBOP (Purity > 99.0% by HPLC).

-

Solvents: Analytical grade (AR) Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene, 1,4-Dioxane.

-

Equipment: Jacketed glass vessel (50 mL), Circulating water bath (±0.05 K precision), Analytical balance (±0.0001 g).

Step-by-Step Methodology

-

Excess Addition: Add an excess amount of TBOP solid to 20 mL of the selected solvent in the jacketed vessel.

-

Equilibration: Stir the suspension continuously at the target temperature (e.g., 293.15 K to 333.15 K) for 24–48 hours.

-

Critical Control: Ensure solid phase is always present. If the solution becomes clear, add more TBOP.

-

-

Sedimentation: Stop stirring and allow the phases to separate for 2 hours at the isothermal condition.

-

Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter to exclude solid particles.

-

Quantification:

-

Transfer a known mass of the supernatant to a pre-weighed weighing dish.

-

Evaporate the solvent under vacuum or nitrogen flow until constant mass is achieved.

-

Alternative: Dilute the aliquot and analyze via HPLC-UV (approx. 254 nm) against a standard curve.

-

Workflow Visualization

Figure 1: Standardized workflow for determining the solid-liquid equilibrium of TBOP.

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution. This allows for the interpolation of solubility at any temperature.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (

- : Mole fraction solubility of TBOP.

- : Absolute temperature (Kelvin).

-

: Empirical parameters derived from non-linear regression.

-

Interpretation:

and

-

Thermodynamic Parameters (van't Hoff Analysis)

The dissolution enthalpy (

-

Endothermic Process: If solubility increases with temperature (typical for TBOP),

is positive. -

Driving Force: If

, the process is spontaneous.

Representative Data Trends (Reference Values)

Note: The values below are representative of 2,5-disubstituted 1,3,4-oxadiazole analogs and serve as a baseline for validation.

| Solvent | Solubility Trend (Mole Fraction | Thermodynamic Characteristic |

| DMF | High ( | Strong solute-solvent H-bonding |

| Acetone | Moderate ( | Dipole-dipole interactions |

| Ethanol | Moderate-Low ( | Proticity interferes with oxadiazole N |

| Water | Very Low ( | Hydrophobic effect dominates |

Applications in Process Chemistry

Understanding the solubility curve allows for the design of efficient purification processes.[1]

Cooling Crystallization

For solvents with a steep solubility curve (large coefficient

-

Dissolve crude TBOP at reflux (

). -

Cool slowly to

(e.g., 0°C). -

The steep drop in solubility (

) forces precipitation of high-purity crystals.

Anti-Solvent Crystallization

For solvents where TBOP is highly soluble (e.g., DMF):

-

Dissolve TBOP in minimal DMF.

-

Slowly add water (anti-solvent).

-

The mixture reaches supersaturation, precipitating TBOP.

Logic Diagram for Solvent Selection

Figure 2: Decision matrix for selecting crystallization strategies based on thermodynamic data.

References

-

Ren, B., et al. (2021). "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures." Biointerface Research in Applied Chemistry. Link

-

Sun, X., et al. (2025). "Solubility Measurement and Hansen Solubility Parameters of Nifuratel in 12 Monosolvents." Journal of Chemical & Engineering Data. Link

-

Piao, Z., et al. (2024). "Measurement and Model Evaluation of Solubility of 2-(4-tert-Butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole in Different Organic Solvents." ResearchGate.[2] Link

-

Somani, R. R., et al. (2011). "Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4-oxadiazoles." Der Pharma Chemica. Link

Sources

Technical Guide: Stability & Storage of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine

[1]

Chemical Identity & Physicochemical Profile

Compound Name: this compound Molecular Formula: C₁₁H₁₉N₃O Molecular Weight: ~209.29 g/mol Functional Class: Heterocyclic Secondary Amine / 1,3,4-Oxadiazole Scaffold[1][2]

Core Structural Analysis

This molecule is a bifunctional scaffold often used as a building block in medicinal chemistry.[1] Its stability profile is dictated by the interplay between two distinct moieties:

-

The Piperidine Ring (Secondary Amine): This is the "active" stability risk.[1] As a secondary aliphatic amine (pKa ~11), it is highly nucleophilic and basic. It drives the compound's sensitivity to atmospheric carbon dioxide and oxidation.[1]

-

The 1,3,4-Oxadiazole Core: This heteroaromatic ring acts as a bioisostere for esters or amides. While generally robust, it possesses specific hydrolytic sensitivities under extreme pH conditions.

-

The Tert-butyl Group: This bulky lipophilic group provides steric protection to the 5-position of the oxadiazole, enhancing thermal stability and solubility in organic solvents, but does not introduce specific degradation pathways.[1]

Chemical Stability & Degradation Mechanisms[1]

To ensure integrity, one must mitigate three primary degradation pathways. The following diagram illustrates the causality between environmental exposure and chemical degradation.

Degradation Pathway Analysis (DOT Visualization)

Figure 1: Primary degradation pathways. The formation of carbamate salts upon exposure to air is the most immediate risk, followed by N-oxidation.

Detailed Mechanism Descriptions

-

Atmospheric Carbamylation (The "Crusting" Effect):

-

Mechanism:[1][2][3] The secondary amine nitrogen attacks atmospheric CO₂ to form a carbamic acid, which immediately reacts with another equivalent of amine to form a piperidinium carbamate salt.

-

Observation: Clear oils or white solids turn into sticky, opaque gums or crusts.

-

Reversibility:[1] Often reversible by basification (NaOH) and extraction, but this compromises purity and yield.

-

-

N-Oxidation:

-

Mechanism:[1][2][3] In the presence of oxygen and light, the electron-rich piperidine nitrogen can undergo oxidation to the N-oxide.[1] This is accelerated by trace metal impurities or peroxides in solvents (e.g., old ethers).

-

Impact: Irreversible formation of polar impurities that complicate purification.[1]

-

-

Oxadiazole Hydrolysis:

-

Mechanism:[1][2][3] The 1,3,4-oxadiazole ring is stable at neutral pH. However, prolonged exposure to strong aqueous acids (pH < 2) or bases (pH > 12) at elevated temperatures can cleave the ring, yielding hydrazides and carboxylic acids.

-

Relevance: Low risk during storage; high risk during aggressive chemical deprotection steps.[1]

-

Storage & Handling Protocols

The following protocols are designed to act as a self-validating system. If the compound changes physical state (e.g., solid to gum), the protocol has been breached.

Recommended Storage Conditions

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Slows kinetic rates of oxidation and potential hydrolysis.[1] Essential for long-term (>1 month) storage. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Critical. Displaces CO₂ and O₂ to prevent carbamate formation and N-oxidation.[1] Argon is preferred due to its higher density.[1] |

| Container | Amber Glass Vial | Protects against UV-induced radical formation.[1] Glass is impermeable to O₂; plastics (PE/PP) are permeable over time. |

| Closure | Teflon-lined Screw Cap | Ensures a gas-tight seal.[1] Avoid parafilm alone, as it is permeable to CO₂ over months. |

| Desiccation | Required | Piperidines are hygroscopic.[1] Moisture catalyzes CO₂ absorption.[1] Store the vial inside a secondary jar with desiccant. |

Handling Workflow (Decision Tree)

Figure 2: Handling decision tree. Visual inspection of the physical state is the first line of quality control.

Quality Control & Re-Test Guidelines

Analytical Monitoring[1][4]

-

1H NMR (Proton NMR): The diagnostic peak for the piperidine ring protons (typically

2.6–3.2 ppm) will shift significantly downfield if the amine has reacted with CO₂ (carbamate formation) or oxidized. -

LC-MS: Look for [M+16] peaks (N-oxide) or [M+44] peaks (carbamate species, though these often dissociate in the MS source).[1]

-

Appearance: A transition from white/off-white solid to yellow oil or sticky gum indicates degradation.[1]

Re-Test Intervals

-

Solid Form: Every 6 months.

-

Oil/Gum Form: Every 3 months (oils have higher surface area for oxidation).[1]

-

In Solution: Do not store in solution. If necessary, store in anhydrous DMSO or Methanol at -80°C for < 1 week. Avoid chlorinated solvents (DCM/Chloroform) for storage as they can alkylate the secondary amine over time (quaternization).

References

-

Piperidine Reactivity & Nucleophilicity

-

Mayr, H., et al. "Nucleophilicities of Amines." Master Organic Chemistry / J. Am. Chem. Soc.[1] (Synthesized Data).

-

-

1,3,4-Oxadiazole Stability

- Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry.

-

(Contextual citation for oxadiazole stability).

-

General Amine Storage Protocols

-

Sigma-Aldrich/Merck Safety Data Sheets (Piperidine Derivatives).[1]

-

(General handling for secondary amines).

-

Strategic Utilization of 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine in Drug Discovery

This guide serves as a technical whitepaper for researchers utilizing 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine as a core scaffold in medicinal chemistry. It moves beyond simple cataloging to explore the strategic application of this pharmacophore in targeting GPCRs and metabolic enzymes.

Executive Summary

This compound is not merely a chemical intermediate; it is a privileged structure designed to bridge the gap between fragment-based screening and lead optimization. Its architecture combines a basic amine (piperidine) for ionic anchoring, a bioisostere for hydrolytically unstable amides (1,3,4-oxadiazole), and a bulky lipophilic domain (tert-butyl) to occupy hydrophobic pockets. This guide outlines its primary utility in developing antagonists for Histamine H3 , MCH-1 , and inhibitors for 11β-HSD1 .

Part 1: Structural Biology & Pharmacophore Analysis

To effectively deploy this scaffold, one must understand the specific role of its three distinct domains within a protein binding pocket.

The Tripartite Pharmacophore

The molecule functions as a "Head-Linker-Tail" assembly, though often the piperidine acts as the central linker in larger drug molecules.

-

The Piperidine Ring (Ionic Anchor):

-

Function: At physiological pH (7.4), the secondary amine (

) is protonated. -

Target Interaction: Forms a critical salt bridge with conserved Aspartate (Asp) or Glutamate (Glu) residues deep within GPCR transmembrane domains (e.g., Asp3.32 in aminergic GPCRs).

-

-

The 1,3,4-Oxadiazole (Bioisostere):

-

Function: Acts as a stable surrogate for amide or ester linkages.

-

Target Interaction: Provides hydrogen bond acceptor sites (N3/N4) without the metabolic liability of hydrolysis. It rigidly orients the tert-butyl group.

-

-

The Tert-Butyl Group (Hydrophobic Cap):

-

Function: A spherical, bulky lipophilic moiety.

-

Target Interaction: Occupies defined hydrophobic sub-pockets (e.g., the S2 pocket in proteases or hydrophobic clefts in receptors), increasing binding affinity through van der Waals forces and displacing solvation water (entropy gain).

-

Pharmacophore Visualization (DOT)

The following diagram illustrates the interaction logic of the scaffold within a theoretical binding site.

Figure 1: Interaction map showing the tripartite binding mode of the scaffold against generic GPCR/Enzyme targets.

Part 2: Primary Therapeutic Targets

Research indicates this specific scaffold is most relevant for the following therapeutic classes.

Histamine H3 Receptor Antagonists (CNS Disorders)

The piperidine-oxadiazole motif is a classic template for H3 antagonists used in treating narcolepsy, Alzheimer's, and ADHD.

-

Mechanism: The piperidine nitrogen interacts with Asp3.32 (D114) in TM3 of the H3 receptor. The oxadiazole-tert-butyl tail extends into the extracellular loop region, providing subtype selectivity over H1/H2 receptors.

-

Design Strategy: Derivatize the piperidine nitrogen with a flexible linker (propyl/butyl) attached to a polar "cap" (e.g., another heterocycle or amide) to span the receptor tunnel.

MCH-1 Antagonists (Obesity & Metabolic Syndrome)

Melanin-concentrating hormone receptor 1 (MCH-1) antagonists often feature a central basic amine flanked by lipophilic aryl systems.

-

Relevance: The tert-butyl-oxadiazole moiety mimics the biaryl systems often found in potent MCH-1 ligands (e.g., SNAP-94847 analogs), providing necessary lipophilicity to cross the blood-brain barrier (BBB).

11β-HSD1 Inhibitors (Type 2 Diabetes)

-

Mechanism: 11β-Hydroxysteroid dehydrogenase type 1 converts cortisone to cortisol. Inhibitors require a bulky lipophilic group to fill the substrate-binding pocket. The tert-butyl group serves this purpose effectively, while the oxadiazole acts as a linker that does not interfere with the catalytic triad.

Part 3: Synthetic Workflows & Protocols

This section details how to synthesize and derivatize the scaffold.

Synthesis of the Core Scaffold

If the scaffold is not commercially sourced, it is synthesized via the hydrazide-cyclization route.

Protocol: Cyclodehydration of Hydrazides

-

Starting Materials: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, Pivalohydrazide (for tert-butyl group).

-

Coupling: React acid with hydrazine using EDC/HOBt to form the hydrazide intermediate.

-

Cyclization: React the hydrazide with Pivalic anhydride or Pivaloyl chloride, followed by dehydration using Burgess Reagent or

(Caution: harsh conditions).-

Green Alternative: Use Iodine (

) in DMSO for oxidative cyclization of the hydrazone.

-

-

Deprotection: Remove the N-Boc group using TFA/DCM (1:1) or 4M HCl in Dioxane to yield the free amine This compound .

Library Generation (Derivatization)

To transform the scaffold into a bioactive lead, the piperidine nitrogen must be substituted.

Workflow Diagram:

Figure 2: Synthetic divergence strategies for library generation using the core scaffold.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity (E-E-A-T), the following protocols include built-in validation steps.

In Vitro H3 Receptor Binding Assay (Membrane Prep)

Objective: Determine affinity (

Step-by-Step:

-

Preparation: Transfect CHO-K1 cells with human H3 receptor cDNA. Harvest membranes by centrifugation (40,000 x g).

-

Incubation: Mix membrane suspension (20 µg protein) with

(1 nM) and the test compound (concentration range: -

Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

. -

Equilibrium: Incubate for 60 min at 25°C.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculation:

is converted to-

Self-Check: If Total Binding < 10x Non-Specific Binding, membrane quality is poor.

-

Metabolic Stability (Microsomal Stability)

Objective: Verify the stability of the oxadiazole ring vs. amide analogs. Validation Control: Testosterone (high turnover) and Warfarin (low turnover).

Step-by-Step:

-

Reaction Mix: 1 µM test compound + 0.5 mg/mL liver microsomes (human/rat) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-regenerating system.

-

Sampling: Aliquot at 0, 5, 15, 30, 60 min into ice-cold acetonitrile (stops reaction).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Result: Plot ln(% remaining) vs. time to calculate intrinsic clearance (

).-

Expectation: The tert-butyl-oxadiazole moiety should show superior stability compared to a tert-butyl-amide analog.

-

References

-

Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link

-

Gemkow, M.J., et al. "The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders." Drug Discovery Today, 2009. Link

-

Meanwell, N.A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

-

PubChem. "Tert-butyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (Analog)." National Library of Medicine. Link

-

Lazewska, D., et al. "Piperidine-based Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents, 2010. Link

Comprehensive literature review of 1,3,4-oxadiazole derivatives

An In-Depth Technical Guide to 1,3,4-Oxadiazole Derivatives: Synthesis, Pharmacological Versatility, and Drug Design Principles

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The 1,3,4-oxadiazole ring—a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms—is a quintessential example of such a structure.[1][2] Its rigid, planar geometry and unique electronic properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability, make it an invaluable component in modern drug design.[3][4] Derivatives of 1,3,4-oxadiazole are not merely academic curiosities; they are the core of marketed drugs like the antiretroviral agent Raltegravir and the anticancer agent Zibotentan, demonstrating their clinical significance.[1][5][6]

This technical guide offers a comprehensive exploration of the 1,3,4-oxadiazole core, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explain the causality behind synthetic choices, delve into the intricate mechanisms of pharmacological action, and synthesize structure-activity relationship (SAR) data to provide actionable insights for the rational design of next-generation therapeutics.

Part 1: Constructing the Core: Key Synthetic Strategies

The accessibility of the 1,3,4-oxadiazole ring through various reliable synthetic routes is a primary reason for its widespread use. The choice of method often depends on the availability of starting materials and the desired substitution pattern at the 2- and 5-positions.

The Cornerstone Method: Cyclodehydration of 1,2-Diacylhydrazines

The most fundamental and widely employed route involves the intramolecular cyclization of 1,2-diacylhydrazine precursors. This reaction requires the removal of a water molecule, a process facilitated by a range of dehydrating agents.

-

Causality Behind Reagent Choice: Strong dehydrating agents are essential to drive the reaction towards the cyclized product. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are common, effective choices that work under relatively harsh conditions.[3][4] For more sensitive substrates, milder reagents like the Burgess reagent offer an alternative, often utilized under microwave irradiation to accelerate the reaction.[2]

Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via POCl₃

-

Preparation of Diacylhydrazine: Equimolar amounts of an acid hydrazide and an acyl chloride (or carboxylic acid activated with a coupling agent) are stirred in a suitable solvent (e.g., pyridine, dioxane) at 0°C to room temperature for 2-4 hours to form the 1,2-diacylhydrazine intermediate.

-

Cyclization: The isolated diacylhydrazine is added portion-wise to an excess of phosphorus oxychloride (POCl₃) at 0°C.

-

Reaction Progression: The mixture is heated to reflux (typically 80-100°C) for 2-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and slowly poured onto crushed ice to decompose the excess POCl₃.

-

Isolation: The resulting precipitate is filtered, washed thoroughly with water and a dilute sodium bicarbonate solution until neutral, and then dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the final 2,5-disubstituted-1,3,4-oxadiazole.[4]

Oxidative Cyclization of Acylhydrazones

This powerful method constructs the oxadiazole ring from readily available acylhydrazones, which are formed by condensing acid hydrazides with aldehydes. The final step is an oxidative intramolecular cyclization.

-

Causality Behind Reagent Choice: A variety of oxidizing agents can effect this transformation. Reagents like ceric ammonium nitrate (CAN) and trichloroisocyanuric acid (TCCA) are efficient and operate under mild conditions.[7] This approach is advantageous as it allows for diversity at one of the substituent positions to be introduced via a wide range of commercially available aldehydes.

Experimental Protocol: One-Pot Synthesis via Oxidative Cyclization

-

Hydrazone Formation: An acid hydrazide (1 mmol) and an aromatic aldehyde (1 mmol) are dissolved in a solvent such as ethanol or dichloromethane.

-

Oxidative Cyclization: An oxidizing agent, for example, ceric ammonium nitrate (CAN) (2.2 mmol), is added to the mixture.[7][8]

-

Reaction Progression: The reaction is stirred at room temperature or gentle reflux for a specified time (typically 1-5 hours), with progress monitored by TLC.

-

Work-up: The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.[7]

Caption: Inhibition of the NF-κB pathway by a 1,3,4-oxadiazole derivative. [9] Table 1: Selected Anticancer Activities of 1,3,4-Oxadiazole Derivatives

| Compound Class | Target Cell Line | Mechanism of Action | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Benzimidazole Hybrid | NCI 60 Panel | Not Specified | Potent Activity | [1] |

| Diphenylamine Hybrid | HT29 (Colon) | Cytotoxicity | 1.3 - 2.0 | [1] |

| Thioacetamide Deriv. (4h) | A549 (Lung) | Induces Apoptosis, MMP-9 Inhibition | < 0.14 | [10] |

| Thioacetamide Deriv. (4f) | A549 (Lung) | Induces Apoptosis, Caspase-3 Activation | 1.59 | [10] |

| Pyridine Hybrid (73) | HEPG2 (Liver) | Telomerase Inhibition | 1.18 | [11] |

| Thioether Deriv. (76) | MCF-7 (Breast) | Thymidylate Synthase Inhibition | 0.7 | [11] |

| Asymmetric Disulfides | SMMC-7721 (Liver) | Cytotoxicity | Stronger than 5-FU | [12]|

Antimicrobial and Antifungal Activity

The emergence of drug-resistant microbial strains necessitates a continuous search for new antimicrobial agents. 1,3,4-oxadiazole derivatives have demonstrated significant activity against a range of pathogens. [4][13]

-

Antibacterial Action: These compounds are effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. [13][14][15]Some derivatives show bactericidal activity and can inhibit and disrupt bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance. [16][17]The mechanism for some has been linked to the inhibition of bacterial DNA gyrase and topoisomerase IV. [13]* Antifungal Action: Potent activity has been observed against fungal strains like Candida albicans. [15] Table 2: Minimum Inhibitory Concentration (MIC) of Antimicrobial 1,3,4-Oxadiazole Derivatives

Compound Class Target Organism MIC (µg/mL) Reference Phenyltetrazole Hybrids S. aureus, E. coli 62.5 [14] OZE-I Derivative S. aureus (incl. MRSA) 4 - 16 [17] | OZE-III Derivative | S. aureus (incl. MRSA) | 8 - 32 | [17]|

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. 1,3,4-oxadiazole derivatives have emerged as potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes. [18]

-

Mechanism of Action: Several series of these derivatives have been shown to be potent and selective inhibitors of COX-2, the inducible enzyme responsible for producing pro-inflammatory prostaglandins at the site of inflammation. [19]This selectivity is highly desirable as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors (like ibuprofen) that also block the protective COX-1 enzyme. Some compounds have demonstrated superior in vivo anti-inflammatory activity and a better safety profile than the standard drug Celecoxib. [19] Table 3: Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound Series In-vivo Model Potency Reference Pyrazole Hybrids (9g) Carrageenan-induced rat paw edema ED₅₀ = 74.3 mg/kg Substituted Oxadiazoles Histamine-induced edema More potent than Ibuprofen [18] | Pyrazole Hybrids (46a, 46e) | Carrageenan-induced rat paw edema | Superior to Celecoxib | [19]|

Anticonvulsant and Antidiabetic Activities

-

Anticonvulsant Potential: Derivatives have shown protective action in standard screening models for epilepsy, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests. [8][20][21]The mechanism is often linked to the modulation of GABAergic systems. [5][8]* Antidiabetic Effects: In the context of diabetes mellitus, these compounds act by inhibiting key carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. [22][23][24][25]By slowing the breakdown of complex carbohydrates into glucose, they help manage postprandial hyperglycemia. [22]Some derivatives have demonstrated significant reduction in blood glucose and HbA1c levels in animal models. [22][26]

Part 3: Structure-Activity Relationship (SAR) and Rational Design

Synthesizing the vast amount of pharmacological data reveals key structural features that govern the biological activity of 1,3,4-oxadiazole derivatives. These SAR insights are crucial for guiding the design of more potent and selective molecules.

-

Substituents at the 2- and 5-positions: These are the primary points for modification and largely determine the compound's biological target and potency.

-

For Anticancer Activity: Large, hydrophobic, and aromatic groups (e.g., naphthalene, substituted phenyl rings) are often beneficial. [11]Incorporating other heterocyclic rings like benzimidazole or quinazoline can lead to potent compounds. [1] * For Antimicrobial Activity: The presence of halogenated phenyl rings (e.g., chlorophenyl) or methoxy-substituted phenyl groups often enhances antibacterial and antifungal effects. [14] * For Anti-inflammatory Activity: Bulky aromatic groups, particularly those that can mimic the binding of known COX-2 inhibitors, are favorable. [19]

-

-

The Role of the Linker: When the oxadiazole is part of a larger hybrid molecule, the linker connecting it to other pharmacophores is critical.

-

A thioether (-S-) or mercapto-acetamide (-S-CH₂-CO-NH-) linker is frequently found in potent anticancer agents, suggesting it plays a key role in positioning the molecule within the target's active site. [10]

-

Caption: A visual summary of key Structure-Activity Relationships. Note: A placeholder is used for the image URL in the DOT script.

Conclusion and Future Perspectives

The 1,3,4-oxadiazole scaffold has unequivocally established itself as a privileged structure in drug discovery. Its synthetic accessibility, metabolic stability, and ability to engage in crucial molecular interactions have fueled the development of derivatives with an astonishingly broad range of pharmacological activities, from anticancer to antidiabetic. [3][4][5]The research summarized in this guide highlights a clear trend: the hybridization of the 1,3,4-oxadiazole core with other pharmacophores is a powerful strategy for creating novel agents with enhanced potency and selectivity. [6] The future of 1,3,4-oxadiazole research is bright. Key opportunities lie in the development of derivatives that can overcome drug resistance, particularly in oncology and infectious diseases. [6][12]Further exploration of their potential in treating neurodegenerative diseases and metabolic disorders is warranted. As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the versatile 1,3,4-oxadiazole ring will undoubtedly continue to be a foundational element in the discovery of new and impactful medicines.

References

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- Synthesis and evaluation of antimicrobial activity of novel 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Sciences and Research.

- Design, synthesis and antiinflammatory activity of some 1,3,4-oxadiazole derivatives. (1996). European Journal of Medicinal Chemistry.

- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry.

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023). ACS Omega.

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Mini-Reviews in Organic Chemistry.

- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv

- Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Journal of Cell Science & Therapy.

- Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2023). International Journal of Novel Research and Development.

- Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Oncology.

- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules.

- Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (2014).

- Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2024).

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Current Organic Chemistry.

- Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. (2023). Current Organic Synthesis.

- Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2021).

- A mini review on biological potential of 1,3,4-oxadiazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences.

- Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. (2018). Indo American Journal of Pharmaceutical Sciences.

- Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (2018). Biofouling.

- A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. (2024). Current Organic Chemistry.

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2023). Molecules.

- Evaluation of Antidiabetic Activity of Oxadiazole Derivative in R

- Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Deriv

- Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. (2013). Iranian Journal of Pharmaceutical Research.

- Synthesis, Characterization and Antidiabetic Evaluation of Sulfonamide in Corporated with 1,3,4-Oxadiazole Derivatives. (2021).

- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. World Journal of Pharmaceutical Research.

- Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. RSC Advances.

- 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (2021). Archiv der Pharmazie.

- Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. (2022). Current Organic Synthesis.

- Antimicrobial Activity of 1,3,4-oxadiazole Derivatives Against Planktonic Cells and Biofilm of Staphylococcus Aureus. (2018). Biofouling.

- 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. (2023). Current Medicinal Chemistry.

- Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. (2021). Journal of the Chinese Chemical Society.

- Synthesis and anti-inflammatory activity of some novel 1,3,4-oxadiazole deriv

- Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. (2022). Semantic Scholar.

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature

- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Deriv

- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022).

- Design, Synthesis and Evaluation of 1, 3, 4-Oxadiazole Derivatives for Antidiabetic Activity. (2024).

- Synthesis, Characterization and Anti-Convulsant Activity of Novel Substituted Oxadiazole Deriv

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2023).

- 1,3,4-Oxadiazole: An Emerging Scaffold to Inhibit the Thymidine Phosphorylase as an Anticancer Agent. (2023). Current Drug Targets.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 5. oaji.net [oaji.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives | Trends in Sciences [tis.wu.ac.th]

- 9. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors | MDPI [mdpi.com]

- 12. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. (PDF) Synthesis and evaluation of antimicrobial activity of novel 1,3,4-oxadiazole derivatives [academia.edu]

- 15. ijmspr.in [ijmspr.in]

- 16. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. PlumX [plu.mx]

- 19. tandfonline.com [tandfonline.com]

- 20. thieme-connect.de [thieme-connect.de]

- 21. Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 22. Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ijper.org [ijper.org]

Methodological & Application

Application Notes & Protocols: Characterizing 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine in In Vitro Cellular Assays

Introduction

The 1,3,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties[1][2]. The compound 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)piperidine represents a novel entity within this class. Its full biological potential and mechanism of action remain to be elucidated. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial in vitro cellular characterization of this compound.

This guide is structured to provide a logical, tiered approach to understanding the compound's cellular effects, starting with broad cytotoxicity screening and progressively moving towards more specific mechanistic assays. We will focus on methodologies relevant to oncology research, a field where 1,3,4-oxadiazole derivatives have shown considerable promise[1][3][4]. The protocols herein are designed as self-validating systems, emphasizing the inclusion of appropriate controls to ensure data integrity and reproducibility.

Part 1: Foundational Analysis - Cell Viability and Cytotoxicity